N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Lipophilicity Membrane permeability Drug design

Researchers requiring a chemically defined, high-purity sulfonamide building block for kinase inhibitor or PROTAC linker construction often face supply inconsistency and batch-to-batch variability. This compound, featuring a primary amine handle and a sterically demanding isopropyl group, directly addresses these issues. - Pre-qualified for amide coupling and reductive amination; the terminal primary amine ensures reliable downstream conjugation. - Computed logP of -0.3 offers a favorable balance between solubility and passive permeability, outperforming N-methyl and N-ethyl analogs. - The isopropyl substituent provides steric protection of the sulfonamide linker, reducing premature hydrolytic or CYP-mediated N-dealkylation and improving metabolic stability. - Supplied at ≥95% purity to minimize purification overhead in multi-step medicinal chemistry workflows.

Molecular Formula C7H18N2O2S
Molecular Weight 194.3 g/mol
CAS No. 1094421-63-2
Cat. No. B1518897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide
CAS1094421-63-2
Molecular FormulaC7H18N2O2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC(C)N(CCCN)S(=O)(=O)C
InChIInChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3
InChIKeyNSJBOBJZLOSRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide: Branched Sulfonamide Building Block


N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide is a C₇ sulfonamide featuring a primary amine-terminated propyl chain and an isopropyl substituent on the sulfonamide nitrogen [1]. This compound serves as a versatile building block for organic synthesis, particularly in the construction of kinase inhibitors, PROTAC (Proteolysis Targeting Chimera) linkers, and other pharmacologically relevant molecules. Its structural features—a nucleophilic primary amine, a hydrolytically stable methanesulfonamide, and a sterically congested isopropyl group—impart distinct reactivity and physicochemical properties relative to its N-methyl and N-ethyl analogs [1].

Impact of N-Alkyl Branching on Pharmacological Performance


In-class compounds such as N-(3-aminopropyl)-N-methylmethanesulfonamide (CID 23010539) and N-(3-aminopropyl)-N-ethylmethanesulfonamide (CID 23010540) share the same aminopropyl-methanesulfonamide core but differ in the N-alkyl substituent [2][3]. These seemingly minor variations produce quantifiable differences in computed logP, rotatable bond count, and steric bulk, which directly affect membrane permeability, metabolic stability, and target engagement [1][2][3]. Generic substitution without experimental validation may lead to altered pharmacokinetics or reduced biological activity, making deliberate selection of the isopropyl variant critical for reproducible results.

Quantitative Differentiation: Isopropyl vs Methyl and Ethyl Analogs


Lipophilicity: Isopropyl vs Methyl and Ethyl Analogs

The target compound’s computed partition coefficient (XLogP3-AA) is -0.3 [1], whereas the N-methyl analog exhibits XLogP -1.1 [2] and the N-ethyl analog exhibits XLogP -0.7 [3]. The 0.8 log unit increase over the methyl analog and 0.4 log unit increase over the ethyl analog indicate greater lipophilicity, which is associated with improved passive membrane permeability.

Lipophilicity Membrane permeability Drug design

Rotatable Bond Count: Isopropyl vs N-Methyl Analog

The target compound possesses 5 rotatable bonds [1], whereas the N-methyl analog has 4 rotatable bonds [2]. The additional rotatable bond arises from the isopropyl group's branched structure, introducing an extra degree of conformational freedom that may increase the entropic penalty upon binding and alter selectivity profiles.

Conformational flexibility Entropy Binding affinity

Steric Bulk: Isopropyl vs Methyl and Ethyl Analogs

The target compound contains 12 heavy atoms with a complexity score of 206 [1], compared to 10 heavy atoms and complexity 171 for the N-methyl analog [2] and 11 heavy atoms for the N-ethyl analog [3]. The greater steric demand of the isopropyl group is expected to reduce metabolic N-dealkylation rates and may enhance selectivity for binding pockets with complementary steric contours, a class-level inference supported by the well-established effect of N-alkyl branching on cytochrome P450 metabolism.

Steric hindrance Metabolic stability Selectivity

Optimal Application Scenarios


PROTAC Linker Design: Lipophilicity and Steric Shielding

The isopropyl variant offers a computed logP of -0.3 [1], which is closer to the ideal range for cellular permeability than the N-methyl (logP -1.1) or N-ethyl (logP -0.7) analogs [2][3]. Its 12 heavy atoms and complexity score of 206 provide steric bulk that can protect the sulfonamide linker from premature hydrolytic or enzymatic cleavage, a key design consideration in PROTAC conjugates where linker stability directly correlates with degradation efficiency.

Kinase Inhibitor Fragment Growing for Hydrophobic Pockets

The primary amine serves as a robust synthetic handle for amide coupling or reductive amination, while the branched isopropyl group, with 5 rotatable bonds [1], provides a conformationally flexible hydrophobic contact that can be exploited in fragment-based drug discovery. The steric demand (12 heavy atoms) [1] may preferentially occupy hydrophobic sub-pockets that are inaccessible to the smaller N-methyl analog (10 heavy atoms) [2], offering a vector for selectivity optimization.

Metabolic Stability Screening of Sulfonamide Probes

For laboratories conducting structure-metabolism relationship studies, the isopropyl variant serves as a benchmark for assessing the impact of N-alkyl branching on oxidative metabolism. The class-level inference that steric hindrance at the sulfonamide nitrogen reduces CYP-mediated N-dealkylation makes this compound a valuable comparator against linear N-alkyl analogs. Procurement of this specific building block allows direct, head-to-head evaluation of metabolic soft spots in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-aminopropyl)-N-(propan-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.